An In-depth Technical Guide to the Chemical Properties of NanoKid Molecules
An In-depth Technical Guide to the Chemical Properties of NanoKid Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoKid molecule is a prominent member of the NanoPutian family, a series of anthropomorphic nanoscale molecules developed for educational outreach in chemistry.[1] While not intended for therapeutic applications, the synthesis and chemical modifications of the NanoKid provide a compelling case study in multi-step organic synthesis and the precise control of molecular architecture. This guide details the chemical properties of the NanoKid, focusing on its synthesis, spectroscopic characterization, and reactivity.
Molecular Structure
The NanoKid molecule is structurally composed of:
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An upper body and a lower body, each formed by a benzene (B151609) ring.[1]
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Two alkyne "arms" terminated with tert-butyl groups.[1]
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Two alkyne "legs" ending in ethyl groups.[1]
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A 1,3-dioxolane (B20135) "head" where the two oxygen atoms represent the "eyes".[1]
The overall height of the NanoKid molecule is approximately 2 nanometers.[1]
Synthesis of the NanoKid
The synthesis of the NanoKid is a convergent process, involving the separate preparation of the upper and lower body components, followed by their coupling.[2]
Synthesis of the Upper Body
The synthesis of the upper portion of the NanoKid begins with 1,4-dibromobenzene (B42075) and proceeds through several key steps including iodination, Sonogashira coupling to attach the "arms," formylation to create an aldehyde group, and subsequent protection of this aldehyde as a 1,3-dioxolane acetal (B89532).[2]
Synthesis of the Lower Body
The lower body synthesis starts from 4-nitroaniline, which undergoes bromination, deamination, reduction of the nitro group, and a Sandmeyer reaction to introduce an iodine atom. Sonogashira coupling is then used to attach the alkyne "legs".[2]
Coupling Reaction
The final step in the synthesis is the Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body to form the complete NanoKid molecule.[2]
Spectroscopic Data
Although primarily an educational tool, the NanoKid has been characterized using standard spectroscopic techniques.[2]
| Spectroscopic Data for NanoKid | |
| Infrared (IR) | (KBr): 2969, 2922, 2896, 2864, 2243, 2208, 1463, 1359, 1264, 1200, 1061 cm⁻¹[2] |
| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, CDCl₃): δ 7.59 (s, 2 H), 1.34 (s, 18 H)[2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | (100 MHz, CDCl₃): δ 138.9, 135.0, 134.1, 133.5, 129.3, 125.9, 125.3, 124.5, 123.5, 121.5, 104.4, 104.1, 99.7, 91.8, 91.2, 88.5, 79.4, 77.9, 77.9, 75.6, 31.0, 30.9, 30.2, 28.2, 28.2, 23.2, 22.0, 21.8, 21.3, 13.4[2] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₃₉H₄₂O₂: 542.3185, Found: 542.3181[2] |
Chemical Reactivity
The chemical reactivity of the NanoKid has been explored through modifications of its "head" and "legs".
Acetal Exchange: Synthesis of NanoProfessionals
The 1,3-dioxolane "head" of the NanoKid can be exchanged with other diols under acidic conditions, often accelerated by microwave irradiation, to create a variety of "NanoProfessionals" with different "hats".[2] This reaction demonstrates the lability of the acetal group to acid-catalyzed hydrolysis and exchange.
Reaction with NanoGoblin
The NanoKid's acetal "head" can be "bitten off" by a molecule named NanoGoblin, which is the pyridinium (B92312) salt of tetracyanocyclopentadienide.[3][4] The NanoGoblin catalyzes the methanolysis of the acetal, converting it to a dimethyl acetal.[3][4][5] This reaction highlights the catalytic activity of the NanoGoblin and the susceptibility of the NanoKid's acetal group to cleavage under specific catalytic conditions.
Surface Assembly
By modifying the "legs" of the NanoKid to terminate in thiol groups, it is possible for the molecule to "stand" on a gold surface through the formation of gold-thiolate bonds. This demonstrates the potential for these molecules to be used in self-assembled monolayers.
Experimental Protocols
General Synthesis of NanoKid's Upper Body (Aldehyde)
To a solution of 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene in THF at -78 °C under a nitrogen atmosphere is added n-butyllithium dropwise. The mixture is stirred for 1 hour, after which N,N-dimethylformamide (DMF) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours before being quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated to yield the aldehyde.[2]
General Protocol for Acetal Exchange
The NanoKid is dissolved in an excess of the desired 1,2- or 1,3-diol containing a catalytic amount of p-toluenesulfonic acid. The mixture is subjected to microwave irradiation for a few minutes. The resulting product, a "NanoProfessional," is then purified.[2]
Methanolysis of NanoKid with NanoGoblin
To a solution of NanoKid in deuterated methanol (CD₃OD) in an NMR tube, NanoGoblin is added. The reaction progress is monitored by ¹H NMR spectroscopy. After completion, the reaction is quenched with triethylamine, and the product is isolated by flash chromatography.[5]
Conclusion
The NanoKid molecule, while conceived as an educational tool, serves as an excellent platform for demonstrating fundamental principles of organic synthesis and reactivity. Its multi-step convergent synthesis, involving key reactions like Sonogashira coupling, and the targeted modifications of its functional groups, provide valuable insights for researchers in the field of synthetic chemistry. The available spectroscopic data confirms its structure, and its reactivity showcases the chemical behavior of its constituent functional groups.
